

# toxicological profile of terbutylazine in mammals.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Terbutylazine*

Cat. No.: *B1195847*

[Get Quote](#)

## Terbutylazine: A Toxicological Profile in Mammals

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the toxicological profile of the herbicide **terbutylazine** in mammalian species. The information is compiled from various regulatory assessments and scientific studies, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

## Acute Toxicity

**Terbutylazine** exhibits low to moderate acute toxicity following oral, dermal, and inhalation exposure.

Table 1: Acute Toxicity of **Terbutylazine** in Mammalian Species

| Species | Route           | Parameter | Value (mg/kg bw) | Reference |
|---------|-----------------|-----------|------------------|-----------|
| Rat     | Oral            | LD50      | 1590 - 2160      |           |
| Mouse   | Oral            | LD50      | 645              |           |
| Rabbit  | Oral            | LD50      | >3000            |           |
| Rat     | Dermal          | LD50      | >2000            |           |
| Rabbit  | Dermal          | LD50      | >2000            |           |
| Rat     | Inhalation (4h) | LC50      | >5.1 mg/L        |           |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.

## Key Experimental Protocol: Acute Oral Toxicity (OECD 423)

A common protocol for determining acute oral toxicity involves a stepwise procedure with a limited number of animals.



[Click to download full resolution via product page](#)

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

## Repeated Dose Toxicity

Sub-chronic and chronic studies in various species have identified the liver, kidneys, and red blood cells as primary target organs.

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) from Repeated Dose Studies

| Species | Duration | Route          | NOAEL                | Key Effects<br>Observed at<br>LOAEL                                                                         |
|---------|----------|----------------|----------------------|-------------------------------------------------------------------------------------------------------------|
| Rat     | 90-day   | Oral (diet)    | 8.8 mg/kg<br>bw/day  | Increased liver<br>weight,<br>centrilobular<br>hepatocyte<br>hypertrophy,<br>decreased body<br>weight gain. |
| Dog     | 90-day   | Oral (capsule) | 1 mg/kg bw/day       | Liver toxicity<br>(increased<br>enzymes,<br>histopathological<br>changes).                                  |
| Dog     | 1-year   | Oral (capsule) | 0.5 mg/kg<br>bw/day  | Liver effects<br>(enzyme<br>induction,<br>increased<br>weight), prostate<br>atrophy.                        |
| Rat     | 2-year   | Oral (diet)    | ~1.8 mg/kg<br>bw/day | Mammary gland<br>tumours<br>(females), kidney<br>and liver effects.                                         |

NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level.

## Carcinogenicity

Long-term studies in rodents have indicated a potential for carcinogenicity, particularly in female rats.

Table 3: Carcinogenicity Study Outcomes

| Species | Duration | Route       | Key Findings                                                             | Classification                 |
|---------|----------|-------------|--------------------------------------------------------------------------|--------------------------------|
| Rat     | 2-year   | Oral (diet) | Increased incidence of mammary gland adenomas and carcinomas in females. | Evidence of carcinogenicity    |
| Mouse   | 18-month | Oral (diet) | No evidence of carcinogenicity.                                          | No evidence of carcinogenicity |

The mechanism for mammary tumour formation in rats is considered to be non-genotoxic and related to endocrine disruption, leading to prolonged estrogen stimulation. This mode of action is generally considered to have a threshold and may be specific to the hormonal profile of the rat strain used.

## Genotoxicity

**Terbutylazine** has been extensively tested for genotoxic potential in a range of in vitro and in vivo assays. The overall weight of evidence indicates that **terbutylazine** is not genotoxic.

Table 4: Summary of Genotoxicity Assays

| Assay Type                | System                       | Result   |
|---------------------------|------------------------------|----------|
| Gene Mutation             | S. typhimurium (Ames test)   | Negative |
| Gene Mutation             | CHO cells (HPRT locus)       | Negative |
| Chromosomal Aberration    | Human lymphocytes (in vitro) | Negative |
| Chromosomal Aberration    | Rat bone marrow (in vivo)    | Negative |
| Unscheduled DNA Synthesis | Rat hepatocytes (in vitro)   | Negative |

## Reproductive and Developmental Toxicity

**Terbutylazine** is not considered a primary reproductive or developmental toxicant. No effects on fertility or fetal development were observed at doses that did not cause maternal toxicity.

Table 5: Reproductive and Developmental Toxicity Endpoints

| Study Type                   | Species | NOAEL<br>(Maternal<br>Toxicity) | NOAEL<br>(Developmenta<br>l/Reproductive<br>) | Key Findings                                                        |
|------------------------------|---------|---------------------------------|-----------------------------------------------|---------------------------------------------------------------------|
| Developmental<br>(OECD 414)  | Rat     | 10 mg/kg bw/day                 | 100 mg/kg<br>bw/day (highest<br>dose tested)  | No treatment-<br>related effects on<br>fetal<br>development.        |
| Developmental<br>(OECD 414)  | Rabbit  | 25 mg/kg bw/day                 | 150 mg/kg<br>bw/day (highest<br>dose tested)  | No evidence of<br>teratogenicity.                                   |
| Two-Generation<br>(OECD 416) | Rat     | 4.8 mg/kg<br>bw/day             | 49 mg/kg bw/day                               | No adverse<br>effects on fertility,<br>mating, or pup<br>viability. |

## Key Experimental Protocol: Two-Generation Study (OECD 416)

This study design is crucial for assessing effects on fertility and subsequent generations.



[Click to download full resolution via product page](#)

Caption: Simplified workflow of a two-generation reproductive toxicity study.

## Mechanism of Action: Endocrine Disruption

The primary mechanism of concern for **terbutylazine** is its potential to disrupt the endocrine system. Evidence suggests it possesses weak anti-androgenic activity and may interact with the estrogen signaling pathway. This is thought to underlie the prostate atrophy seen in dogs and the mammary tumours observed in female rats.

## Proposed Anti-Androgenic Pathway

**Terbutylazine** does not appear to bind directly to the androgen receptor (AR) but may interfere with its signaling cascade, potentially by affecting co-regulator proteins or downstream gene expression. This can lead to effects like prostate atrophy.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **terbutylazine**'s anti-androgenic effects.

## Metabolism and Toxicokinetics

**Terbutylazine** is rapidly and extensively absorbed after oral administration in mammals. It is widely distributed in tissues and extensively metabolized, primarily through N-de-ethylation and hydroxylation of the tert-butyl group. The resulting metabolites are conjugated and primarily excreted via urine and feces. There is no evidence of significant bioaccumulation.

- To cite this document: BenchChem. [toxicological profile of terbutylazine in mammals.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1195847#toxicological-profile-of-terbutylazine-in-mammals>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)